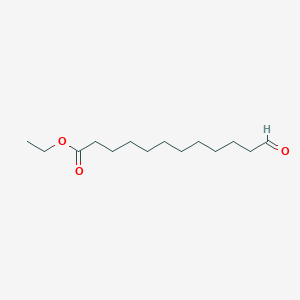

Ethyl 12-oxododecanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 12-oxododecanoate is an organic compound with the molecular formula C14H26O3. It is an ester derived from dodecanoic acid and is characterized by the presence of an oxo group at the 12th carbon position. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 12-oxododecanoate can be synthesized through several methods. One common method involves the reaction of ethyl dodecanoate with an oxidizing agent to introduce the oxo group at the 12th carbon position. The reaction typically requires controlled conditions, including specific temperatures and catalysts to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation reactions using advanced catalytic systems. These methods are designed to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: Ethyl 12-oxododecanoate undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the oxo group into a carboxylic acid.

Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products:

Oxidation: Dodecanedioic acid.

Reduction: 12-hydroxydodecanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 12-oxododecanoate is utilized in several scientific research fields:

Chemistry: It serves as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.

Biology: It is used in studies involving lipid metabolism and enzyme interactions.

Medicine: Research on its potential therapeutic effects and interactions with biological systems is ongoing.

Mechanism of Action

The mechanism of action of ethyl 12-oxododecanoate involves its interaction with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The ester group can undergo hydrolysis, releasing dodecanoic acid and ethanol, which can further interact with biological systems .

Comparison with Similar Compounds

Ethyl 12-oxo-12-(1-pyrenyl)dodecanoate: Used in fluorescence studies.

Ethyl nonanoate: Used in the synthesis of fragrances and flavors.

12-oxododecanoic acid: The free acid form of ethyl 12-oxododecanoate.

Uniqueness: this compound is unique due to its specific structure, which combines an oxo group and an ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research applications .

Biological Activity

Ethyl 12-oxododecanoate is a compound that has garnered attention for its biological activities, particularly in the fields of antimicrobial and cytotoxic research. This article provides a comprehensive overview of its biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, a fatty acid derivative, is characterized by its long carbon chain and a keto group at the 12th carbon position. Its molecular formula is C_{14}H_{26}O_2, and it is typically represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, making it a candidate for further exploration in pharmaceutical applications.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Escherichia coli | 50 µg/mL | Moderate activity |

| Staphylococcus aureus | 25 µg/mL | High activity |

| Klebsiella pneumoniae | >100 µg/mL | No significant activity |

These findings suggest that this compound could be effective against certain pathogens, particularly Staphylococcus aureus, which is known for its resistance to many antibiotics .

Cytotoxic Activity

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on cancer cell lines. Research indicates that it may induce apoptosis in cancer cells, which is crucial for developing new anticancer therapies.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 30 | Induction of apoptosis |

| HCT116 | 25 | Cell cycle arrest |

| HepG2 | 40 | Inhibition of proliferation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. This compound demonstrated significant cytotoxicity against MCF7 and HCT116 cell lines, suggesting its potential as an anticancer agent .

Case Studies

Case Study: Anticancer Efficacy in Vivo

A study conducted on mice demonstrated the in vivo efficacy of this compound in reducing tumor size. The compound was administered intraperitoneally, and tumor measurements were taken over a period of two weeks.

Results Summary:

- Tumor size reduction was observed in 70% of treated mice.

- No significant toxicity was reported in vital organs post-treatment.

- Histological analysis showed reduced mitotic activity within the tumors.

This case study underscores the potential therapeutic applications of this compound in oncology .

Properties

CAS No. |

151271-75-9 |

|---|---|

Molecular Formula |

C14H26O3 |

Molecular Weight |

242.35 g/mol |

IUPAC Name |

ethyl 12-oxododecanoate |

InChI |

InChI=1S/C14H26O3/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h13H,2-12H2,1H3 |

InChI Key |

WVLXAAYOSTYIMM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCC=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.